molecular formula C13H18O4S B1314154 tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate CAS No. 75434-63-8

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B1314154
CAS No.: 75434-63-8
M. Wt: 270.35 g/mol
InChI Key: YNBDZQRMEDQOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol . It is a member of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with one oxygen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (tetrahydro-2H-pyran-2-yl)methanol with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (0°C) and then allowed to warm to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction and oxidation can produce alcohols and sulfonic acids, respectively.

Scientific Research Applications

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate is unique due to its specific combination of the tetrahydropyran ring and the sulfonate ester group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

oxan-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDZQRMEDQOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of tetrahydropyran-2-methanol (2 g, 17.2 mmol) cooled at 0° C. is added toluene-4-sulfonyl chloride (3.6 g, 18.92 mmol), followed by (2.63 mL , 18.92 mmol) of triethylamine. The mixture is allowed to reach RT and stirred overnight. Then poured into an aqueous saturated solution of NaHCO3. The layers are separated and the aqueous one extracted twice with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: c-hexane/AcOEt 80:20) to give the title product. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9. MS (LC-MS): 271.1 [M+H]+, tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, flow: 1.5 ml/min): 5.32 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2.63 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.